(5E)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Overview
Description
(5E)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a pyrrole ring, a diazinane ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions The process begins with the preparation of the pyrrole derivative, followed by the formation of the diazinane ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activities and binding affinities.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (5E)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with a similar pyrrole structure, used as an antimicrobial agent.
Domiphen bromide: Another compound with structural similarities, used in combination with other agents for enhanced antimicrobial activity.
Bis(2-ethylhexyl) terephthalate: A compound with a different core structure but similar functional groups, used as a plasticizer.
Uniqueness
What sets (5E)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE apart is its unique combination of a pyrrole ring, a diazinane ring, and a phenyl group
Properties
IUPAC Name |
(5E)-1-(3-methylphenyl)-5-[(1-methylpyrrol-2-yl)methylidene]-1,3-diazinane-2,4,6-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-5-3-6-13(9-11)20-16(22)14(15(21)18-17(20)23)10-12-7-4-8-19(12)2/h3-10H,1-2H3,(H,18,21,23)/b14-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBHGWXHBCGHKC-GXDHUFHOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CN3C)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=CN3C)/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.